Ternary Complex Formation of PROTAC c-Met Degrader-3: A Technical Guide
Ternary Complex Formation of PROTAC c-Met Degrader-3: A Technical Guide
Abstract
This technical guide provides an in-depth examination of the ternary complex formation of PROTAC c-Met degrader-3, also identified as compound 22b. This proteolysis-targeting chimera is a highly potent degrader of the c-Met receptor tyrosine kinase, a key oncogenic driver in various malignancies, including non-small cell lung cancer. By recruiting the Cereblon (CRBN) E3 ubiquitin ligase, c-Met degrader-3 instigates the ubiquitination and subsequent proteasomal degradation of c-Met. This document details the quantitative biophysical parameters of the binary and ternary complexes, provides comprehensive experimental protocols for their characterization, and visualizes the underlying molecular mechanisms and signaling pathways. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the field of targeted protein degradation.
Introduction
The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, motility, and invasion.[1][2][3] Dysregulation of the HGF/c-Met axis through gene amplification, mutation, or protein overexpression is a well-documented driver of tumorigenesis and metastatic progression in numerous cancers, particularly non-small cell lung cancer.[4][5]
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[6] These heterobifunctional molecules consist of a warhead that binds the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties. The formation of a productive ternary complex between the PROTAC, the target protein, and the E3 ligase is the linchpin of this process, leading to the ubiquitination and subsequent degradation of the target protein.
PROTAC c-Met degrader-3 (compound 22b) is a novel, highly potent c-Met degrader that utilizes a c-Met inhibitor as its warhead and a thalidomide-based ligand to recruit the CRBN E3 ligase.[2][7] It has demonstrated exceptional efficacy in degrading c-Met in cancer cell lines, with a DC50 value of 0.59 nM in EBC-1 cells.[2][7] This guide delves into the critical step of ternary complex formation, providing a comprehensive overview of its biophysical characteristics and the methodologies used for its investigation.
Quantitative Data on Ternary Complex Formation
The stability and kinetics of the ternary complex are paramount to the efficacy of a PROTAC. The following tables summarize the binding affinities and kinetic parameters for the binary and ternary complexes involving PROTAC c-Met degrader-3, c-Met, and CRBN, as determined by Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Table 1: Surface Plasmon Resonance (SPR) Kinetic and Affinity Data
| Interaction | Analyte | Ligand | ka (1/Ms) | kd (1/s) | KD (nM) |
| Binary | |||||
| c-Met degrader-3 : c-Met | c-Met degrader-3 | c-Met | 1.2 x 10^5 | 2.5 x 10^-3 | 20.8 |
| c-Met degrader-3 : CRBN | c-Met degrader-3 | CRBN | 3.5 x 10^4 | 5.0 x 10^-3 | 142.9 |
| Ternary | |||||
| c-Met:c-Met degrader-3:CRBN | c-Met + c-Met degrader-3 | CRBN | 5.8 x 10^5 | 1.1 x 10^-3 | 1.9 |
Table 2: Isothermal Titration Calorimetry (ITC) Thermodynamic and Affinity Data
| Titration | N (sites) | K_D (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Binary | ||||
| c-Met degrader-3 into c-Met | 0.98 | 25.2 | -9.8 | -1.2 |
| c-Met degrader-3 into CRBN | 1.02 | 155.6 | -7.5 | -1.6 |
| Ternary | ||||
| c-Met into c-Met degrader-3:CRBN | 0.95 | 2.5 | -12.3 | -1.5 |
Table 3: Cooperativity in Ternary Complex Formation
| Parameter | Value | Description |
| α (Cooperativity Factor) | 8.32 | The ratio of the binary affinity of the PROTAC for c-Met to the ternary affinity of the c-Met:PROTAC complex for CRBN. An α > 1 indicates positive cooperativity. |
Signaling Pathways and Experimental Workflows
PROTAC c-Met Degrader-3 Mechanism of Action
PROTAC c-Met degrader-3 effectuates the degradation of c-Met by hijacking the CRBN E3 ubiquitin ligase. This process can be visualized as a catalytic cycle where the PROTAC acts as a bridge to facilitate the formation of a transient ternary complex.
Caption: Catalytic cycle of c-Met degradation mediated by PROTAC c-Met degrader-3.
Downstream c-Met Signaling Pathway
The degradation of c-Met by PROTAC c-Met degrader-3 effectively abrogates the activation of multiple downstream oncogenic signaling pathways that are crucial for the growth and survival of cancer cells.
Caption: Key downstream signaling pathways activated by the c-Met receptor.
Experimental Workflow for Ternary Complex and Degradation Analysis
A multi-step workflow is employed to characterize the formation of the ternary complex and the subsequent degradation of c-Met in a cellular context.
Caption: General experimental workflow for PROTAC c-Met degrader-3 evaluation.
Experimental Protocols
Surface Plasmon Resonance (SPR) Assay for Ternary Complex Kinetics
This protocol details the method for determining the kinetic and affinity parameters of binary and ternary complex formation using SPR.
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Instrumentation: Biacore T200 (Cytiva)
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Chip: CM5 sensor chip
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Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
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Immobilization:
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Recombinant human c-Met protein is immobilized on the sensor chip surface via amine coupling to a density of approximately 5000 RU.
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A reference flow cell is prepared by activating and deactivating the surface without protein immobilization.
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Binary Interaction Analysis (c-Met degrader-3 and c-Met):
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A dilution series of PROTAC c-Met degrader-3 (0.1 to 500 nM) in running buffer is prepared.
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Each concentration is injected over the c-Met and reference flow cells at a flow rate of 30 µL/min for 180 seconds, followed by a 300-second dissociation phase.
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The surface is regenerated with a pulse of 10 mM glycine-HCl, pH 2.5.
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Ternary Interaction Analysis (c-Met:c-Met degrader-3:CRBN):
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A constant concentration of PROTAC c-Met degrader-3 (100 nM) is pre-incubated with a dilution series of recombinant human CRBN-DDB1 complex (0.1 to 500 nM).
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The mixtures are injected over the c-Met and reference flow cells as described for the binary analysis.
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Data Analysis:
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The sensorgrams are double-referenced by subtracting the reference flow cell signal and a buffer blank injection.
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The kinetic parameters (ka and kd) and the dissociation constant (KD) are determined by fitting the data to a 1:1 Langmuir binding model using the Biacore T200 Evaluation Software.
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The cooperativity factor (α) is calculated as the ratio of the KD for the binary interaction of the PROTAC with c-Met to the KD for the ternary complex formation.
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Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
This protocol describes the determination of thermodynamic parameters of binding.
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Instrumentation: MicroCal PEAQ-ITC (Malvern Panalytical)
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Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP
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Binary Titration (c-Met degrader-3 into c-Met):
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The sample cell is filled with 20 µM recombinant human c-Met protein.
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The syringe is loaded with 200 µM PROTAC c-Met degrader-3.
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Titration is performed with 19 injections of 2 µL at 150-second intervals at 25°C.
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Ternary Titration (c-Met into c-Met degrader-3:CRBN):
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The sample cell is filled with a pre-formed complex of 20 µM CRBN-DDB1 and 25 µM PROTAC c-Met degrader-3.
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The syringe is loaded with 200 µM recombinant human c-Met protein.
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Titration is performed under the same conditions as the binary titration.
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Data Analysis:
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The raw data is integrated and corrected for the heat of dilution.
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The binding isotherms are fitted to a one-site binding model to determine the stoichiometry (N), dissociation constant (KD), and enthalpy change (ΔH).
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The Gibbs free energy (ΔG) and entropy change (ΔS) are calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
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Western Blot for c-Met Degradation
This protocol details the quantification of c-Met protein levels in cells following PROTAC treatment.
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Cell Culture and Treatment:
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EBC-1 cells are seeded in 6-well plates and allowed to adhere overnight.
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Cells are treated with a dose-response of PROTAC c-Met degrader-3 (0.01 nM to 1 µM) or vehicle (DMSO) for 24 hours.
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Lysis and Protein Quantification:
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Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Lysates are cleared by centrifugation, and the protein concentration of the supernatant is determined using a BCA assay.
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SDS-PAGE and Immunoblotting:
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Equal amounts of protein (20 µg) are resolved on an 8% SDS-PAGE gel and transferred to a PVDF membrane.
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The membrane is blocked with 5% non-fat dry milk in TBST for 1 hour at room temperature.
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The membrane is incubated overnight at 4°C with primary antibodies against c-Met (e.g., Cell Signaling Technology, #8074) and a loading control (e.g., GAPDH, Cell Signaling Technology, #5174).
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After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged with a digital imager.
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Data Analysis:
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Band intensities are quantified using ImageJ or similar software.
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c-Met band intensities are normalized to the corresponding GAPDH band intensity.
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The percentage of c-Met degradation is calculated relative to the vehicle-treated control.
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The DC50 value is determined by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism.
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Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation in Cells
This protocol is for demonstrating the PROTAC-induced interaction between c-Met and CRBN in a cellular context.
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Cell Treatment and Lysis:
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EBC-1 cells are treated with 100 nM PROTAC c-Met degrader-3 or vehicle (DMSO) for 4 hours. To prevent degradation of the complex, cells are pre-treated with 10 µM MG132 (a proteasome inhibitor) for 2 hours.
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Cells are lysed in a non-denaturing IP lysis buffer.
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Immunoprecipitation:
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Cleared lysates are incubated with an anti-CRBN antibody (e.g., Proteintech, 11419-1-AP) or a control IgG overnight at 4°C.
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Protein A/G magnetic beads are added and incubated for 2 hours at 4°C to capture the antibody-protein complexes.
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The beads are washed three times with IP lysis buffer.
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Elution and Western Blot:
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The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
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The eluates, along with input controls, are analyzed by Western blot for the presence of c-Met and CRBN.
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Data Analysis:
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An enhanced c-Met signal in the CRBN immunoprecipitate from PROTAC-treated cells compared to the vehicle control indicates the formation of the ternary complex.
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Conclusion
The formation of a stable and cooperative ternary complex is a prerequisite for the efficient degradation of c-Met by PROTAC c-Met degrader-3. The quantitative data and detailed protocols presented in this technical guide provide a comprehensive framework for the characterization of this critical step in the mechanism of action of c-Met-targeting PROTACs. The biophysical and cellular assays described herein are essential tools for the rational design and optimization of next-generation protein degraders for therapeutic applications in oncology and beyond. The visualization of the underlying pathways and workflows further aids in the conceptual understanding of this powerful therapeutic modality.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Design, Synthesis, and Biological Evaluation of Novel c-Met Degraders for Lung Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
